molecular formula C7H4ClN3O2 B1335172 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 842973-65-3

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1335172
M. Wt: 197.58 g/mol
InChI Key: RIWROFKWJCRDJY-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. Pyrazolopyrimidines are known for their antiproliferative and proapoptotic properties, particularly in the context of cancer research, where they have been shown to inhibit cell proliferation and induce apoptosis through the inhibition of specific phosphorylation pathways .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions starting from simpler pyrazole carboxylates or carboxamides. For instance, 1H-pyrazole-3-carboxylic acid can be converted into its corresponding carboxamide via reaction with acid chloride and amines . Another approach involves the treatment of hydroxypyrazolopyrimidine carboxylates with phosphoryl chloride to yield chloro derivatives, which can then be further reacted with amines or alcohols to produce substituted pyrazolopyrimidines . Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize pyrazolopyrimidine analogues with specific substituents, such as in the case of antitumor agents .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The regioselectivity of substitution on the pyrazolopyrimidine core can be influenced by the nature of the substituents and the reaction conditions. For example, N-alkylation of secondary amides can lead to 1-alkyl derivatives, while esters and tertiary amides tend to yield 4-alkyl derivatives . The precise molecular structure of these compounds is typically confirmed using spectroscopic methods.

Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions depending on the functional groups present and the reaction conditions. Selective synthesis techniques have been developed to produce 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines using reactions with hydrazines. The choice of base and reaction temperature can influence the formation of hydrazones and subsequent cyclization to the desired pyrazolopyrimidine products . These reactions are crucial for the generation of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. These compounds exhibit varying degrees of solubility, stability, and reactivity, which are important for their biological function and potential as therapeutic agents. For instance, pyrazolopyrimidines with certain substituents have shown significant affinity for adenosine receptors, which is relevant for their pharmacological activity . The introduction of specific groups like the 3-chlorophenyl moiety can enhance the activity of these compounds at the A1 adenosine receptor .

Scientific Research Applications

Synthesis of Derivatives

  • The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves a multi-step process from methyl 5-amino-1H-pyrazole-4-carboxylate. This method allows for the production of various 7-substituted derivatives with potential applications in medicinal chemistry (Drev et al., 2014).

Facile Synthesis Approaches

  • A general approach to synthesize pyrazolo[4,3-d]pyrimidines has been reported, utilizing aldehydes, arylideneanilines, carboxylic acids, and orthoesters. These compounds have significant applications in various biological contexts (Reddy et al., 2005).

Library of Fused Pyridine-Carboxylic Acids

  • A library of fused pyridine-carboxylic acids, including pyrazolo[1,5-a]pyrimidines, has been generated. These compounds have demonstrated potential for combinatorial transformations in medicinal chemistry (Volochnyuk et al., 2010).

Cytotoxic Activity and Biological Properties

  • Pyrazolo[1,5-a]pyrimidine derivatives have shown experimental antitumor activity and antiparasitic properties. These findings suggest their potential in cancer therapy and parasitic infection treatments (Garaeva et al., 1988).

Regioselective Synthesis

  • The regioselective synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids by ultrasonication demonstrates innovative approaches in the synthesis of complex molecules (Chebanov et al., 2012).

Antimicrobial Activity

  • Novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles were synthesized and evaluated for their antimicrobial activity, particularly as RNA polymerase inhibitors. This highlights their potential in the development of new antimicrobial agents (Abdallah & Elgemeie, 2022).

Applications in Medicinal Chemistry

  • Pyrazolo[1,5-a]pyrimidines are key motifs in many drugs, with varied and significant biological activities. They have been used in the development of sedative agents and anxiolytic drugs (Hammouda et al., 2022).

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWROFKWJCRDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390272
Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

842973-65-3
Record name 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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